molecular formula C7H7N3O4 B132640 2-(1,1-Dinitroethyl)pyridine CAS No. 145964-17-6

2-(1,1-Dinitroethyl)pyridine

Cat. No.: B132640
CAS No.: 145964-17-6
M. Wt: 197.15 g/mol
InChI Key: ALOCTMIQBFJEHF-UHFFFAOYSA-N
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Description

2-(1,1-Dinitroethyl)pyridine is a polynitroalkylpyridine derivative characterized by a pyridine ring substituted with a 1,1-dinitroethyl group at the 2-position. This structure imparts significant chemical reactivity due to the electron-withdrawing nature of the nitro groups, which polarize the pyridine ring and enhance susceptibility to nucleophilic or electrophilic attacks. The compound's molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.18 g/mol . Its synthesis typically involves nitration of ethylpyridine precursors under controlled conditions to avoid over-nitration or decomposition. Applications are primarily in energetic materials research, though its instability necessitates stringent handling protocols.

Properties

CAS No.

145964-17-6

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-(1,1-dinitroethyl)pyridine

InChI

InChI=1S/C7H7N3O4/c1-7(9(11)12,10(13)14)6-4-2-3-5-8-6/h2-5H,1H3

InChI Key

ALOCTMIQBFJEHF-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-]

Synonyms

Pyridine, 2-(1,1-dinitroethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

5(1,1-Dinitroethyl)-2-methylpyridine

  • Molecular Formula : C₈H₉N₃O₄ (identical to 2-(1,1-Dinitroethyl)pyridine) .
  • Key Differences: The nitroethyl group is at the 5-position, and a methyl group replaces the hydrogen at the 2-position.
  • Reactivity : Both compounds exhibit high reactivity due to nitro groups, but the methyl group in the 2-methylpyridine derivative may stabilize the ring via hyperconjugation.

4-(1,1-Diphenylethyl)pyridine

  • Molecular Formula : C₁₉H₁₇N .
  • Key Differences : The substituent is a bulky 1,1-diphenylethyl group. Unlike nitro groups, the diphenylethyl moiety is electron-neutral, leading to reduced ring polarization.
  • Applications : Used in ligand synthesis and catalysis , contrasting with the energetic applications of nitro-substituted pyridines.

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

  • Molecular Formula : C₁₄H₁₂F₄N₂ .
  • The bis-pyridine structure enhances π-π stacking, making it suitable for materials science.
  • Stability : Fluorine’s inductive effects improve thermal and oxidative stability compared to nitro derivatives.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Reactivity Profile Stability Concerns
This compound 211.18 2-nitroethyl High (explosive potential) Sensitive to heat/shock
4-(1,1-Diphenylethyl)pyridine 259.35 4-diphenylethyl Moderate (ligand applications) Stable under ambient conditions
2-(1,1-Difluoroethyl)pyridine 284.25 2-difluoroethyl Low (materials applications) High thermal stability

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